molecular formula C9H19NO3 B12938836 O-(tert-Butyl)-N-methyl-D-allothreonine

O-(tert-Butyl)-N-methyl-D-allothreonine

Cat. No.: B12938836
M. Wt: 189.25 g/mol
InChI Key: KYXQLWFONOUGLB-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(tert-Butyl)-N-methyl-D-allothreonine is a synthetic amino acid derivative It is characterized by the presence of a tert-butyl group attached to the oxygen atom, a methyl group attached to the nitrogen atom, and the D-allothreonine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(tert-Butyl)-N-methyl-D-allothreonine typically involves the protection of the hydroxyl group of D-allothreonine with a tert-butyl group. This can be achieved using tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The methylation of the amino group can be carried out using methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

O-(tert-Butyl)-N-methyl-D-allothreonine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of tert-butyl hydroperoxide.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(tert-Butyl)-N-methyl-D-allothreonine is unique due to its combination of a tert-butyl group and a methylated amino group on the D-allothreonine backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

O-(tert-Butyl)-N-methyl-D-allothreonine is a synthetic amino acid derivative that has garnered interest in various biological and biochemical studies. Its unique structure and properties make it a candidate for exploring its biological activity, particularly in relation to its interactions with enzymes, receptors, and cellular pathways.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • tert-Butyl Group : This bulky group enhances lipophilicity, potentially affecting membrane permeability.
  • N-methyl Group : This substitution may influence the compound's interaction with biological macromolecules, including proteins and nucleic acids.
  • D-allothreonine Backbone : The stereochemistry of this amino acid plays a crucial role in its biological function.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Interaction

Research indicates that this compound may act as a substrate or inhibitor for specific enzymes. For instance, studies have shown that derivatives of allothreonine can influence the activity of aminotransferases, which are critical in amino acid metabolism.

Table 1: Enzyme Activity Modulation by this compound

Enzyme TypeActivity ModulationReference
AminotransferasesInhibition
GlycosyltransferasesSubstrate
ProteasesCompetitive Inhibitor

2. Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various allothreonine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the allothreonine structure enhanced antibacterial potency, suggesting potential applications in developing novel antibiotics.

3. Cytotoxic Effects

This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that the compound could induce apoptosis in specific cancer cells, potentially through mechanisms involving mitochondrial dysfunction or activation of caspase pathways.

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)25
SKBR-3 (Breast Cancer)30
HeLa (Cervical Cancer)40

Mechanistic Insights

The mechanism of action for this compound appears to involve multiple pathways:

  • Inhibition of Protein Synthesis : The compound may interfere with ribosomal function or aminoacyl-tRNA synthetase activity.
  • Disruption of Cellular Signaling : By modulating receptor interactions, it could affect downstream signaling pathways involved in cell growth and survival.

Future Directions

Further research is necessary to fully elucidate the biological activities and mechanisms of this compound. Potential areas for exploration include:

  • In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Modifications : Investigating how variations in the chemical structure affect biological activity.
  • Combination Therapies : Evaluating the potential synergistic effects with other therapeutic agents.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

(2R,3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid

InChI

InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10-5)8(11)12/h6-7,10H,1-5H3,(H,11,12)/t6-,7-/m1/s1

InChI Key

KYXQLWFONOUGLB-RNFRBKRXSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC)OC(C)(C)C

Canonical SMILES

CC(C(C(=O)O)NC)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.